(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid
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Overview
Description
(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H11BBrClO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, where it serves as a reagent for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-bromo-2-chloro-5-isopropylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Bromo-2-chlorophenylboronic acid
- 3-Chloro-5-isopropylphenylboronic acid
Uniqueness
(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is unique due to its specific substitution pattern on the aromatic ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H11BBrClO2 |
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Molecular Weight |
277.35 g/mol |
IUPAC Name |
(3-bromo-2-chloro-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BBrClO2/c1-5(2)6-3-7(10(13)14)9(12)8(11)4-6/h3-5,13-14H,1-2H3 |
InChI Key |
DLISWMYIQIEORJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Br)C(C)C)(O)O |
Origin of Product |
United States |
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